Irreversible Thioether Bond Formation Eliminates Retro-Michael Addition Degradation Observed with Maleimide Linkers
The bromoacetamide group in Bromoacetamido-PEG5-azide forms a thioether bond with free thiols that is chemically irreversible under physiological conditions [1]. In contrast, maleimide-based linkers (e.g., MAL-PEG5-azide, a direct functional analog) form thio-succinimide linkages that undergo slow retro-Michael addition in vivo, resulting in payload deconjugation and loss of therapeutic efficacy . The thioether linkage from bromoacetamide conjugation requires no post-conjugation stabilization steps, whereas maleimide conjugates typically require ring-opening or hydrolysis protocols to achieve comparable stability .
| Evidence Dimension | Conjugate stability (thioether linkage reversibility) |
|---|---|
| Target Compound Data | Irreversible thioether bond; no retro-Michael addition observed |
| Comparator Or Baseline | Maleimide-based linkers (e.g., MAL-PEG5-azide): Undergo retro-Michael addition in vivo; thio-succinimide linkage is reversible under physiological conditions |
| Quantified Difference | Qualitative difference in bond reversibility: bromoacetamide forms stable, non-reversible thioether; maleimide forms conditionally reversible thio-succinimide |
| Conditions | In vivo physiological environment; aqueous media at neutral to slightly basic pH |
Why This Matters
This stability difference directly impacts the pharmacokinetic performance and therapeutic window of bioconjugates, making bromoacetamide-based linkers preferable for applications requiring extended circulation times or in vivo stability.
- [1] Quanta BioDesign. Bromoacetyl Reaction Chemistry Application Note: Advantages Over Maleimide Products. 2019. View Source
